molecular formula C14H22N2 B13960866 1-benzyl-N,4-dimethylpiperidin-4-amine

1-benzyl-N,4-dimethylpiperidin-4-amine

Cat. No.: B13960866
M. Wt: 218.34 g/mol
InChI Key: NPPVNTVCJHDOCR-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Organic Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged structural motif in the fields of organic synthesis and medicinal chemistry. Its derivatives are integral components in a vast number of pharmaceuticals, natural products, and agrochemicals. The versatility of the piperidine scaffold lies in its conformational flexibility and its ability to serve as a core structure for creating complex molecular architectures with specific biological activities. In drug development, the piperidine unit is found in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. Researchers utilize piperidine derivatives as crucial building blocks, or intermediates, for synthesizing novel chemical entities, allowing for the systematic exploration of structure-activity relationships (SARs) to optimize the efficacy and pharmacokinetic profiles of potential drug candidates.

Overview of Benzyl (B1604629) Substitution in Heterocyclic Amine Chemistry

The benzyl group (Bn), a phenylmethyl substituent, plays a multifaceted role in the chemistry of heterocyclic amines. It is frequently employed as a protecting group for the nitrogen atom within the heterocycle. The N-benzyl group is stable under a wide range of reaction conditions, yet it can be removed when necessary through methods like catalytic hydrogenolysis. This stability allows chemists to perform modifications on other parts of the molecule without affecting the amine. Beyond its protective function, the introduction of a benzyl group can also modify the steric and electronic properties of a molecule, which can be crucial for influencing the stereochemical outcome of reactions or for interacting with biological targets.

Research Context of 1-benzyl-N,4-dimethylpiperidin-3-amine within Amine-Based Architectures

Within the broad class of amine-based molecular architectures, 1-benzyl-N,4-dimethylpiperidin-3-amine, particularly its (3R,4R)-stereoisomer, has emerged as a high-value intermediate in pharmaceutical manufacturing. Its primary research context is its role as a key building block in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. chemicalbook.compharmaffiliates.com The specific arrangement of the methyl and amino groups on the piperidine ring, combined with the N-benzyl group, makes it a precisely engineered precursor for constructing the complex final drug molecule. pharmaffiliates.com The compound serves as a testament to the strategic use of substituted piperidines in the development of modern therapeutics. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-benzyl-N,4-dimethylpiperidin-4-amine

InChI

InChI=1S/C14H22N2/c1-14(15-2)8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,15H,8-12H2,1-2H3

InChI Key

NPPVNTVCJHDOCR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)NC

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Benzyl N,4 Dimethylpiperidin 4 Amine

Retrosynthetic Analysis of the 1-benzyl-N,4-dimethylpiperidin-4-amine Core

A retrosynthetic analysis of this compound reveals several plausible disconnection points, guiding the design of a synthetic route. The primary disconnections involve the carbon-nitrogen bonds and the formation of the piperidine (B6355638) ring itself.

A logical primary disconnection is at the N-benzyl bond, suggesting a precursor piperidine that can be benzylated. Further disconnection of the N-methyl and the 4-methylamino groups leads back to a simpler 4-aminopiperidine (B84694) derivative. A key disconnection strategy for the piperidine ring itself would be to break the bonds adjacent to the nitrogen atom, which often points to a cyclization reaction of a linear precursor.

A highly convergent and practical approach, however, focuses on disconnecting the bonds formed in the final steps of the synthesis. This often involves the late-stage introduction of the amine functionalities. A key intermediate identified through this analysis is 1-benzyl-4-piperidone . This commercially available or readily synthesized starting material provides a robust platform for the introduction of the required substituents at the 4-position.

The retrosynthetic pathway can be visualized as follows:

Target Molecule: this compound

Disconnection 1 (C-N bond): Reductive amination between 1-benzyl-4-(methylamino)piperidine and formaldehyde, or methylation of 1-benzyl-4-methylpiperidin-4-amine.

Disconnection 2 (C-N bond): Reductive amination between 1-benzyl-4-piperidone and methylamine (B109427) to form an enamine or imine, followed by the addition of a methyl group (e.g., via a Grignard reagent) and subsequent reduction. A more direct route involves a one-pot reductive amination of 1-benzyl-4-piperidone with methylamine.

Disconnection 3 (Piperidine Ring): This would involve more complex cyclization strategies, which are generally less common for this specific substitution pattern when a suitable cyclic precursor like 1-benzyl-4-piperidone is available.

This analysis highlights that the most efficient synthetic strategies will likely leverage the reactivity of 1-benzyl-4-piperidone.

Classical and Modern Approaches to Piperidine Ring Construction

While the synthesis of this compound often starts from a pre-formed piperidine ring, it is valuable to consider the fundamental methods for constructing the piperidine core itself, as these can be adapted for the synthesis of analogues.

Cyclization Reactions for Piperidine Formation

The construction of the piperidine ring can be achieved through various cyclization strategies. These methods typically involve the formation of one or two carbon-nitrogen bonds in an acyclic precursor.

Intramolecular Reductive Amination: A common strategy involves the cyclization of a δ-amino ketone or aldehyde. The intramolecular reaction between the amine and the carbonyl group forms a cyclic iminium ion, which is then reduced in situ to yield the piperidine.

Intramolecular Nucleophilic Substitution: A linear precursor containing a terminal amine and a suitable leaving group at the 5-position can undergo intramolecular cyclization to form the piperidine ring.

Aza-Diels-Alder Reaction: This powerful cycloaddition reaction involves the [4+2] cycloaddition of a diene with an imine to form a tetrahydropyridine (B1245486), which can then be reduced to the corresponding piperidine. This method allows for the stereocontrolled synthesis of highly substituted piperidines.

While these methods are fundamental to piperidine synthesis, for the specific target molecule, the use of a pre-existing piperidone is often more efficient.

Reductive Amination Protocols for N-Alkylation and C-Alkylation

Reductive amination is a cornerstone of amine synthesis and is particularly relevant for the functionalization of the 1-benzyl-4-piperidone core to introduce the N-benzyl, N-methyl, and 4-methyl groups.

A common synthetic route to this compound involves a multi-step sequence starting from 1-benzyl-4-piperidone. One documented approach involves the reductive amination of 1-benzyl-4-piperidone with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This reaction proceeds through the formation of an intermediate enamine or iminium ion, which is then reduced to yield 1-benzyl-N-methylpiperidin-4-amine. Subsequent methylation of the secondary amine would lead to the target compound.

A more direct approach to introduce both the methylamino group and the methyl group at the 4-position can be envisioned through a Strecker-type synthesis. This would involve the reaction of 1-benzyl-4-piperidone with a cyanide source and methylamine to form an α-aminonitrile. Subsequent reaction with a methyl Grignard reagent followed by hydrolysis and reduction could potentially yield the desired product.

The N-benzylation of the piperidine nitrogen is typically achieved by reacting a precursor piperidine with benzyl (B1604629) chloride or benzyl bromide in the presence of a base. Alternatively, reductive amination of a piperidine with benzaldehyde (B42025) and a suitable reducing agent can also install the N-benzyl group.

Reaction Type Starting Material Reagents Product
Reductive Amination1-benzyl-4-piperidone, MethylamineSodium triacetoxyborohydride1-benzyl-N-methylpiperidin-4-amine
N-Alkylation1-benzyl-4-(methylamino)piperidineFormaldehyde, Sodium triacetoxyborohydrideThis compound
N-Benzylation4-methyl-4-(methylamino)piperidineBenzyl bromide, K2CO3This compound

Stereochemical Control and Diastereoselective Synthesis Considerations in Piperidine Amine Research

The target molecule, this compound, does not possess any chiral centers. However, if substituents were present on the piperidine ring at positions other than the 4-position, or if the 4-position were to be asymmetrically substituted, stereochemical control would become a critical aspect of the synthesis.

For instance, in the synthesis of related 3,4-disubstituted piperidines, the relative stereochemistry (cis or trans) of the substituents is crucial. Diastereoselective synthesis can be achieved through several strategies:

Substrate-Controlled Diastereoselection: The existing stereocenters in a starting material can direct the stereochemical outcome of subsequent reactions. For example, the reduction of a substituted 4-piperidone (B1582916) can lead to the preferential formation of one diastereomer of the corresponding alcohol due to steric hindrance.

Reagent-Controlled Diastereoselection: The use of chiral reagents or catalysts can induce stereoselectivity in a reaction. For example, chiral reducing agents can be used for the stereoselective reduction of ketones and imines.

Cyclization Stereocontrol: The stereochemistry of substituents on an acyclic precursor can influence the stereochemical outcome of a cyclization reaction. For example, in an intramolecular Michael addition, the stereochemistry of the newly formed stereocenters can be controlled by the geometry of the double bond and the stereochemistry of existing chiral centers.

In the context of synthesizing analogues of this compound with additional stereocenters, these principles would be of paramount importance.

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile template for the generation of a library of compounds through derivatization at various positions.

Modifications at the N1-Benzyl Moiety

The N1-benzyl group is a common protecting group for the piperidine nitrogen, but it also offers a handle for further functionalization.

N-Debenzylation: The benzyl group can be removed under various conditions, most commonly through catalytic hydrogenation. This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon). This deprotection step yields the secondary amine, which can then be further functionalized.

N-Alkylation/Arylation: The resulting secondary amine can be reacted with a variety of electrophiles to introduce different substituents at the N1 position. This can include alkyl halides, aryl halides (via Buchwald-Hartwig amination), or aldehydes/ketones (via reductive amination). This allows for the synthesis of a wide range of N-substituted analogues.

These modifications can significantly alter the physicochemical and pharmacological properties of the parent molecule.

Modification Reagents and Conditions Product
N-DebenzylationH2, Pd/C, MethanolN,4-dimethylpiperidin-4-amine
N-AlkylationAlkyl halide, Base (e.g., K2CO3)1-alkyl-N,4-dimethylpiperidin-4-amine
N-ArylationAryl halide, Pd catalyst, Ligand, Base1-aryl-N,4-dimethylpiperidin-4-amine
Reductive AminationAldehyde/Ketone, Reducing agent1-substituted-N,4-dimethylpiperidin-4-amine

Transformations and Functional Group Interconversions on the Piperidine Ring

The synthesis of 1-benzyl-N,4-dimethylpiperidin-3-amine often involves key transformations of functional groups already present on the piperidine ring. A critical step in many synthetic routes is the formation of the N-methyl group at the 3-position amine, which is typically achieved through the reduction of a carbamate (B1207046) or amide precursor.

One prominent method involves the reduction of a methyl carbamate intermediate. Specifically, methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate is converted to the final N-methylated product, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. google.com This transformation represents a direct interconversion of a carbamate functional group to a methylamine.

Another documented approach utilizes an amide reduction. google.com This strategy involves the reduction of an amide intermediate, such as N-(1-benzyl-4-methylpiperidin-3-yl)formamide, using a powerful reducing agent like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), to yield the desired N-methyl amine. google.com These reduction reactions are fundamental functional group interconversions for installing the methyl group on the exocyclic nitrogen atom.

Table 1: Key Functional Group Interconversions

Precursor Functional Group Reagents Product Functional Group
Methyl Carbamate Reducing Agent (e.g., LiAlH₄) Methylamine

Stereoisomeric Synthesis and Resolution Techniques

The specific stereochemistry of the piperidine ring, particularly the cis relationship between the methyl group at C4 and the methylamino group at C3, is often crucial for its application. Achieving the desired (3R,4R) configuration is accomplished through two primary strategies: stereoselective synthesis or the resolution of a racemic mixture.

Stereoisomeric Synthesis:

One approach to obtaining the pure stereoisomer is to begin with a chiral precursor. A documented synthesis starts with 1-benzyl-3-methylamino-4-methyl-pyridinium bromide. chemicalbook.com The reduction of this pyridinium (B92312) salt using a reducing agent like sodium borohydride (B1222165) proceeds with a degree of stereocontrol, leading to the formation of the cis-piperidine derivative. researchgate.netchemicalbook.com This method relies on the controlled addition of hydrogen to the pyridine (B92270) ring to establish the desired stereocenters.

Another strategy involves a sequence of reactions on an achiral precursor. For example, a synthetic route can encompass the hydroboration of a tetrahydropyridine intermediate, followed by oxidation to an alcohol, and subsequent reductive amination to install the amine group. researchgate.net The stereochemical outcome of the hydroboration and reductive amination steps is critical in establishing the final cis-stereochemistry.

Resolution Techniques:

A common industrial strategy involves the synthesis of a racemic or diastereomeric mixture of the piperidine derivative, followed by a chiral resolution step to isolate the desired enantiomer. This is frequently accomplished by using a chiral resolving agent to form diastereomeric salts, which can be separated based on differences in solubility.

L-di-p-toluoyltartaric acid (L-DTTA) is a widely used resolving agent for this purpose. google.com It is used in a chiral splitting process to selectively precipitate the salt of the desired (3R,4R)-enantiomer from a racemic mixture. google.com Similarly, dibenzoyl-L-tartaric acid has been employed to resolve racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate. google.com The racemic carbamate is reacted with the chiral acid, and the resulting diastereomeric salt of the (3R,4R)-carbamate is isolated, often as a solvate, which is then converted to the final product. google.com

Table 2: Chiral Resolution Methods

Racemic Intermediate Resolving Agent Isolated Diastereomer
(1-benzyl-4-methylpiperidin-3-yl)methylamine L-di-p-toluyl tartaric acid (L-DTTA) (3R,4R)-amine L-DTTA salt

Role As a Building Block in Advanced Organic and Medicinal Chemistry Synthesis

Utility of 1-benzyl-N,4-dimethylpiperidin-4-amine in Multistep Organic Transformations

The strategic placement of functional groups on the this compound scaffold makes it particularly amenable to multistep organic transformations. The benzyl (B1604629) group serves as a stable and reliable protecting group for the piperidine (B6355638) nitrogen, which can be removed under specific hydrogenolysis conditions at a later stage of a synthetic sequence. guidechem.com This allows for the selective manipulation of other parts of the molecule without affecting the piperidine core's tertiary amine.

The secondary amine at the 4-position is a key reactive site, enabling a variety of chemical modifications such as acylation, alkylation, and arylation reactions. This functionality allows chemists to introduce diverse substituents and build molecular complexity in a controlled, stepwise manner. The synthetic utility of related N-benzylpiperidine structures highlights the strategic importance of this scaffold. For instance, the carbonyl group of N-Benzyl-4-piperidone, a related intermediate, can be converted into numerous other functional groups, demonstrating the versatility of the N-benzylated piperidine core in sequential reactions. guidechem.comresearchgate.net

Modern synthetic strategies, such as continuous flow synthesis, which links multiple reaction steps into a single continuous operation, further enhance the utility of such building blocks. mit.edusyrris.jp Intermediates like this compound are well-suited for these advanced manufacturing processes, which allow for rapid optimization and efficient production of target molecules. syrris.jp

Application as a Key Intermediate in the Synthesis of Complex Chemical Entities

The most prominent application of this compound, specifically its (3R,4R) stereoisomer, is as a crucial intermediate in the synthesis of Tofacitinib. google.comgoogle.com Tofacitinib is a Janus kinase (JAK) inhibitor used for treating autoimmune diseases. The synthesis of Tofacitinib is a multi-step process where the chiral piperidine core of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-4-amine is essential for the final compound's biological activity and interaction with its target enzyme.

The following table outlines a simplified, representative pathway illustrating the role of the piperidine intermediate in the synthesis of a complex molecule like Tofacitinib.

Step Starting Material/Intermediate Reaction Type Resulting Intermediate/Product Significance of Building Block
1Racemic piperidine precursorsAsymmetric synthesis/Resolution(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amineEstablishes the required stereochemistry crucial for biological activity. google.com
2(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amineNucleophilic substitutionN-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivativeThe secondary amine acts as the nucleophile to couple with the pyrimidine (B1678525) ring. pharmaffiliates.compharmaffiliates.com
3Coupled intermediate from Step 2DebenzylationFinal Tofacitinib precursorRemoval of the benzyl protecting group to yield the final secondary amine on the piperidine ring. guidechem.com

Incorporation into Chemical Libraries for Exploratory Research and Diversification

In medicinal chemistry and drug discovery, the creation of chemical libraries containing structurally diverse compounds is fundamental for identifying new therapeutic agents. The piperidine ring is one of the most frequently utilized non-aromatic heterocyclic scaffolds in the design of small-molecule drugs. ub.edu Its three-dimensional structure provides an excellent framework for orienting substituents in defined spatial arrangements to interact with biological targets.

Building blocks like this compound are ideal starting points for generating focused libraries of compounds. The reactive amine handle allows for the attachment of a wide variety of chemical moieties using high-throughput synthesis techniques. For example, multi-component reactions, such as the Ugi four-component reaction, have been employed to efficiently generate diverse libraries of 1,4,4-substituted piperidine derivatives. ub.edu

Molecular Pharmacology Research: Investigation of Target Interactions

Mechanisms of Molecular Interaction (e.g., Enzyme Binding, Receptor Modulation)

The interaction of a small molecule, or ligand, such as 1-benzyl-N,4-dimethylpiperidin-4-amine, with a biological target is a highly specific process governed by the principles of molecular recognition. These interactions, which are typically non-covalent, underpin the compound's ability to modulate the function of proteins like receptors, enzymes, and ion channels. The key forces involved include hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. The specific three-dimensional arrangement of functional groups in the ligand and the complementary architecture of the target's binding site determine the affinity and specificity of the interaction.

Ligand-target recognition is conceptually explained by several models. The "lock-and-key" model, proposed by Emil Fischer, suggests a rigid, pre-formed complementary shape between the ligand and its binding site. A more dynamic and widely accepted model is the "induced-fit" theory by Daniel Koshland, which posits that the binding of a ligand can induce conformational changes in the target protein, leading to a more optimal fit. This dynamic process allows for a more complex and nuanced range of interactions.

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to understanding ligand-target recognition. QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity, helping to predict the affinity of new molecules and to understand the chemical features essential for binding. For a molecule like this compound, QSAR could be used to predict its activity based on data from a library of related N-benzylpiperidine derivatives. researchgate.net

To experimentally determine the interaction between a ligand and its target, a variety of in vitro assays are employed. These assays are crucial for quantifying a compound's binding affinity and its functional potency.

Binding Assays: These assays directly measure the binding of a ligand to a target. Radioligand binding assays are a common technique where a radiolabeled ligand competes with the test compound for binding to the target protein. The results are used to determine the inhibition constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates a higher affinity.

Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces the enzyme's activity by 50%. This value is a measure of the compound's potency as an inhibitor. For instance, N-benzylpiperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant in neurodegenerative diseases. nih.govnih.gov

Below is a table of in vitro binding and inhibition data for various N-benzylpiperidine analogues, demonstrating their interactions with different molecular targets.

Compound AnalogueTargetAssay TypeValue
N-benzylpiperidine derivative 4aAcetylcholinesterase (AChE)Enzyme InhibitionIC50 = 2.08 µM nih.gov
N-benzylpiperidine derivative 4aButyrylcholinesterase (BuChE)Enzyme InhibitionIC50 = 7.41 µM nih.gov
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileSigma-1 Receptor (hσ1R)Radioligand BindingKi = 1.45 nM nih.gov
4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidine analogueDopamine (B1211576) Transporter (DAT)Radioligand BindingHigh Affinity (Specific Ki not provided) nih.gov

Exploration of Voltage-Gated Sodium Channel Modulation at the Molecular Level

Voltage-gated sodium channels (VGSCs) are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells. guidetopharmacology.org They are composed of a large α-subunit, which forms the ion-conducting pore, and smaller auxiliary β-subunits. The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). frontiersin.org The S4 segment in each domain acts as the voltage sensor, moving in response to changes in membrane potential to open the channel pore.

Small molecules can modulate VGSC function in several ways, including blocking the pore, altering the voltage-dependence of activation, or modifying the kinetics of inactivation. A study on 3-benzyl-3-ethyl-2-piperidinone, a compound with a related piperidine (B6355638) core, demonstrated that it could inhibit voltage-dependent sodium currents in rat hippocampal neurons. nih.gov This inhibition was voltage- and concentration-dependent, with an apparent IC50 of 487 µM at a holding potential of -60 mV. nih.gov The compound also shifted the steady-state inactivation curve and slowed the recovery from inactivation, suggesting it stabilizes the inactivated state of the channel. nih.gov Given these findings, it is plausible that this compound could also interact with VGSCs, although direct experimental evidence is required.

Potential Interactions with Other Biological Macromolecules and Signaling Pathways

The structural features of this compound suggest it may interact with a range of other biological targets beyond VGSCs. The N-benzylpiperidine scaffold is a common motif in medicinal chemistry and is known to confer affinity for various receptors and transporters.

Monoamine Transporters: The N-benzylpiperidine structure is present in compounds designed to target the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov Structure-activity relationship studies have shown that substituents on the benzyl (B1604629) group can significantly influence affinity and selectivity for these transporters. nih.gov For example, 4-benzylpiperidine (B145979) acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin. wikipedia.org

Sigma Receptors: Sigma receptors (σ1 and σ2) are intracellular chaperone proteins that have been implicated in a variety of cellular functions and are targets for neuropsychiatric drug development. Numerous N-benzylpiperidine derivatives have been synthesized and shown to possess high affinity for sigma receptors. nih.govnih.gov For instance, certain derivatives exhibit Ki values in the low nanomolar range for the σ1 receptor, indicating potent binding. nih.gov

Cholinesterases: As mentioned previously, the N-benzylpiperidine moiety is a key component of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.govnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a therapeutic strategy for Alzheimer's disease.

G Protein-Coupled Receptors (GPCRs): GPCRs are the largest family of membrane receptors and are involved in a vast array of physiological processes. nih.gov The chemical structure of this compound, with its basic nitrogen and aromatic features, makes it a candidate for interaction with various GPCRs, such as adrenergic, dopaminergic, or serotonergic receptors, though specific affinities would need to be determined experimentally.

The table below summarizes the inhibitory and binding activities of various N-benzylpiperidine analogues at these other potential targets.

Compound Analogue ClassTargetReported Activity
4-BenzylpiperidineNorepinephrine Transporter (NET)EC50 = 41.4 nM wikipedia.org
4-BenzylpiperidineDopamine Transporter (DAT)EC50 = 109 nM wikipedia.org
4-BenzylpiperidineSerotonin Transporter (SERT)EC50 = 5,246 nM wikipedia.org
N-benzylpiperidine derivative 13Acetylcholinesterase (AChE)Potent inhibition, comparable to tacrine (B349632) nih.gov
Benzylpiperazinyl derivative 15Sigma-1 Receptor (σ1R)Ki = 1.6 nM nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Investigating Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "1-benzyl-N,4-dimethylpiperidin-4-amine," docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

Research on analogous N-benzyl piperidine (B6355638) and related piperazine (B1678402) structures has demonstrated the utility of molecular docking in predicting their binding modes with various enzymes and receptors. For instance, docking studies on novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-amines have been used to evaluate their potential as acetylcholinesterase inhibitors. researchgate.net Similarly, computational studies have identified a binding site for N-benzyl-4,4-disubstituted piperidines in the influenza hemagglutinin protein, highlighting key interactions such as π-stacking and salt bridges.

For "this compound," a typical molecular docking workflow would involve preparing the 3D structure of the ligand and the target protein. The protonation state of the piperidine nitrogen would be a critical consideration, as it influences potential electrostatic interactions. The docking simulation would then generate a series of possible binding poses, which are scored based on factors like intermolecular forces and conformational strain. The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the benzyl (B1604629) group and aromatic residues in the protein's binding pocket.

ParameterDescriptionExample Value
Protein Target The specific enzyme or receptor being investigated.Acetylcholinesterase (AChE)
Docking Software The program used to perform the simulation.AutoDock Vina
Binding Energy An estimation of the binding affinity between the ligand and protein.-8.5 kcal/mol
Key Interactions Specific amino acid residues involved in binding.Pi-Pi stacking with Trp84, Hydrogen bond with Ser122

Quantum Mechanical Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like "this compound." These calculations provide detailed information about the molecule's geometry, charge distribution, and orbital energies, which are fundamental to understanding its reactivity and interaction with biological targets.

Studies on similar piperidine derivatives have utilized DFT to optimize molecular geometries and analyze electronic stability and reactivity. nih.gov For "this compound," DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped onto the electron density surface to visualize the charge distribution. This map helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with a protein's active site. For instance, the nitrogen atoms in the piperidine ring are expected to be regions of negative potential, making them likely hydrogen bond acceptors.

PropertyDescriptionPredicted Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-5.8 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.-0.2 eV
HOMO-LUMO Gap Indicator of chemical reactivity.5.6 eV
Dipole Moment A measure of the molecule's overall polarity.1.9 D

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model for "this compound" can be developed to guide the design of new, potentially more potent derivatives or to screen large chemical databases for compounds with similar activity profiles.

The key pharmacophoric features of "this compound" would likely include a hydrophobic aromatic group (the benzyl moiety), a hydrogen bond acceptor/donor (the amine group), and a positive ionizable feature (the piperidine nitrogen). The spatial arrangement of these features is critical for effective binding to a target receptor.

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns. Large databases of chemical compounds can be rapidly filtered to identify molecules that match the pharmacophoric features of the query. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient.

FeatureType3D Coordinates (Å)
Aromatic Ring Hydrophobic(x1, y1, z1)
Hydrogen Bond Acceptor Amine Nitrogen(x2, y2, z2)
Hydrogen Bond Donor Amine Hydrogen(x3, y3, z3)
Positive Ionizable Piperidine Nitrogen(x4, y4, z4)

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. For "this compound," MD simulations can be used to assess the stability of its binding pose, as predicted by molecular docking, and to explore its conformational flexibility within the binding site.

In a typical MD simulation, the ligand-protein complex is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between atoms and their resulting motions over a period of time, often on the nanosecond to microsecond scale. The trajectory of the simulation reveals how the ligand and protein interact and adapt to each other's presence.

Analysis of the MD trajectory can provide valuable information, such as the root-mean-square deviation (RMSD) of the ligand, which indicates its stability in the binding pocket. It can also reveal the persistence of key intermolecular interactions, like hydrogen bonds, and identify any conformational changes in the protein upon ligand binding. Studies on other piperidine derivatives have shown that MD simulations can validate docking results and provide a deeper understanding of the binding mechanism. tandfonline.comnih.gov

Simulation ParameterDescriptionTypical Value
Simulation Time The duration of the molecular dynamics simulation.100 ns
Force Field The set of parameters used to describe the potential energy of the system.AMBER, CHARMM
RMSD of Ligand Root-mean-square deviation of the ligand's atomic positions.< 2.0 Å
Hydrogen Bond Occupancy The percentage of simulation time a specific hydrogen bond is present.> 75%

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Detailed spectroscopic data for 1-benzyl-N,4-dimethylpiperidin-4-amine is not available in the public domain. The structural elucidation of this compound would typically involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental for confirming the molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group, the piperidine (B6355638) ring, the N-methyl groups, and the methyl group at the 4-position. The chemical shifts, splitting patterns, and integration of these signals would provide information about the connectivity of the atoms.

A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes, as actual experimental data is unavailable.

Assignment Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm)
Benzyl-CH₂~3.5~63.0
Aromatic-CH~7.2-7.4~127.0-130.0
Piperidine-CH₂ (axial & equatorial)~1.5-2.8~40.0-55.0
N(CH₃)₂~2.2~40.0
C-CH₃~1.1~20.0
Quaternary C-4-~50.0
Aromatic Quaternary C-~138.0

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) techniques would be employed. The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of this compound, and characteristic fragment ions resulting from the cleavage of the benzyl group and fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule. Key vibrational bands would be expected for C-H stretching (aromatic and aliphatic), C-N stretching, and aromatic C=C bending.

Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Specific chromatographic methods for the purity assessment and isomeric separation of this compound have not been documented. However, standard techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would likely be the method of choice for purity assessment. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be a typical starting point. Detection would likely be performed using a UV detector. Method development would optimize parameters such as mobile phase composition, pH, and gradient to achieve adequate separation from any impurities or related isomers.

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), could also be used for purity analysis. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. The oven temperature program would be optimized to ensure good separation and peak shape.

A hypothetical table of chromatographic conditions is provided below as a general example.

Parameter Hypothetical HPLC Method Hypothetical GC Method
Column C18, 4.6 x 150 mm, 5 µmHP-5, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% Formic acid in WaterB: AcetonitrileHelium
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmFID or MS
Temperature Ambient100°C (2 min), then 15°C/min to 280°C (5 min)

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

There is no published X-ray crystal structure for this compound. X-ray crystallography is a powerful technique that could provide unambiguous confirmation of the molecular structure in the solid state, including bond lengths, bond angles, and conformational details of the piperidine ring. If the compound were chiral and resolved into its enantiomers, X-ray crystallography of a suitable crystalline derivative could be used to determine the absolute configuration.

For context, related structures, such as derivatives of 1-benzyl-4-aminopiperidine, have been characterized by X-ray crystallography, revealing details of their solid-state packing and hydrogen bonding interactions. However, this information cannot be directly extrapolated to the target compound.

Future Research Trajectories and Broader Impact of Piperidine Amine Chemistry

Advancements in Enantioselective Synthesis of N-Benzylated Piperidine (B6355638) Systems

The synthesis of enantiomerically pure piperidines is a critical task in modern organic chemistry, as the stereochemistry of these scaffolds profoundly influences their pharmacological activity. researchgate.netthieme-connect.com N-benzylated piperidines, in particular, are common structural motifs in pharmaceutically active compounds. nih.gov Future research is focused on overcoming the limitations of classical synthetic methods to provide more efficient and highly selective access to these chiral structures.

Traditional approaches to creating chiral N-benzylic heterocycles, such as SN2-type displacement, often require the prior synthesis of enantioenriched electrophiles and can suffer from a loss of enantiopurity. nih.gov Emerging strategies are moving towards catalytic asymmetric methods that construct the chiral center with greater precision. One of the most promising areas is the use of dual catalysis systems. For instance, a recently developed Ni/photoredox dual catalysis system enables the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov This C(sp²)–C(sp³) coupling strategy provides access to highly enantioenriched N-benzylic heterocycles and demonstrates excellent functional group tolerance. nih.govorganic-chemistry.org

Key advancements in this area are driven by the discovery and application of novel chiral ligands. High-throughput experimentation has been instrumental in identifying effective ligands, such as bi-oxazolines (BiOX), which have proven highly effective in inducing enantioselectivity in these nickel-catalyzed cross-couplings. nih.gov Other established methods for achieving enantiopurity include the use of chiral pool precursors like amino acids and sugars, as well as asymmetric reactions such as epoxidation, dihydroxylation, and biotransformations. researchgate.net

Future research will likely focus on expanding the scope of these catalytic systems to include a wider range of heterocyclic precursors and coupling partners. The development of catalysts that can operate under milder conditions and with lower catalyst loadings will also be a priority, aligning with the broader goals of efficiency and sustainability in chemical synthesis.

Table 1: Comparison of Synthetic Strategies for Chiral N-Benzylated Piperidines

Method Description Advantages Challenges
Classical SN2 Displacement Nucleophilic substitution using a chiral electrophile. Well-established methodology. Requires pre-synthesized chiral starting materials; risk of racemization.
Asymmetric Hydrogenation Catalytic hydrogenation of pyridine (B92270) or tetrahydropyridine (B1245486) precursors using a chiral catalyst. nih.gov High atom economy; potential for high enantioselectivity. Substrate-specific catalyst performance; requires high-pressure equipment.
Ni/Photoredox Dual Catalysis Asymmetric C(sp²)–C(sp³) cross-coupling of N-heterocyclic trifluoroborates with aryl bromides. nih.gov High enantioselectivity; broad substrate scope; mild reaction conditions. Complexity of the catalytic system; cost of photocatalysts and ligands.

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules (e.g., amino acids, sugars) as starting materials. researchgate.net | Access to enantiomerically pure products. | Limited structural diversity based on available starting materials. |

Emerging Research Applications of Piperidine Scaffolds in Chemical Biology

The piperidine scaffold is one of the most ubiquitous nitrogen-containing heterocycles found in U.S. FDA-approved pharmaceuticals. thieme-connect.com Its unique structural and physicochemical properties make it an invaluable tool in drug design and chemical biology. The introduction of chiral piperidine scaffolds into drug candidates can significantly enhance biological activity and selectivity, improve pharmacokinetic profiles, and modulate physicochemical properties. thieme-connect.comthieme-connect.com

In modern drug discovery, piperidine derivatives are crucial building blocks for synthesizing complex molecules targeting a wide array of diseases, including neurological disorders, metabolic diseases, and infectious agents. nbinno.com Researchers utilize the piperidine moiety to conduct systematic structure-activity relationship (SAR) studies, fine-tuning the efficacy and selectivity of potential drug candidates. nbinno.com For example, the position of substituents on the piperidine ring has been shown to be critical for the activity of GLP-1R agonists, which are important in the treatment of metabolic diseases. thieme-connect.com

Beyond their role as core components of therapeutic agents, piperidine scaffolds are finding new applications as tools in chemical biology. They can be incorporated into biochemical probes or used in the synthesis of specific enzyme inhibitors and receptor ligands. nbinno.com These tools are essential for elucidating complex biological pathways and mechanisms of action. By strategically modifying the piperidine ring, scientists can create molecules with enhanced binding affinities for target proteins, which aids in both therapeutic development and fundamental biological research. nbinno.com

Future applications will likely see piperidine scaffolds being used in the development of sophisticated biological tools, such as activity-based probes and targeted protein degraders. The versatility of the piperidine ring allows for precise spatial arrangement of functional groups, making it an ideal scaffold for designing molecules that can interact with biological systems in highly specific ways.

Table 2: Functional Roles of Piperidine Scaffolds in Chemical Biology

Application Area Function of Piperidine Scaffold Example
Medicinal Chemistry Core structural framework of a drug; modulates ADME properties. Development of novel pharmaceuticals for neurological and metabolic disorders. nbinno.com
Structure-Activity Relationships (SAR) Provides a rigid scaffold for systematic modification to optimize biological activity. Fine-tuning binding affinity and selectivity of enzyme inhibitors. nbinno.com
Biochemical Probes Serves as a stable core for attaching reporter groups or reactive moieties. Synthesis of ligands to study receptor binding and biological pathways. nbinno.com

| Enzyme Inhibition | Mimics natural substrates or binds to allosteric sites to modulate enzyme activity. | Design of inhibitors for targets like steroid-5α-reductase. nih.gov |

Implementation of Sustainable and Green Chemistry Principles in Synthetic Methodologies

The pharmaceutical industry is increasingly focused on integrating the principles of green chemistry to minimize its environmental footprint. unife.it The synthesis of piperidine derivatives, a high-volume activity, is a key area where sustainable practices can have a significant impact. nih.gov Research in this domain is centered on developing methodologies that are more atom-economical, use less hazardous materials, and are more energy-efficient than traditional methods. nih.govresearchgate.net

One major thrust is the development of one-pot, multicomponent reactions. These processes combine multiple synthetic steps into a single operation, which reduces waste, saves time, and minimizes the use of purification solvents. researchgate.net For instance, a highly atom-economic, one-pot synthesis of polysubstituted tetrahydropyridines has been described, which can then be converted to piperidinone derivatives with significant biological activity. researchgate.net

The choice of solvents and reagents is another critical aspect of green piperidine synthesis. Efforts are being made to replace hazardous solvents with more environmentally benign alternatives, such as water. nih.gov Water-mediated intramolecular cyclization has been successfully used to obtain a broad range of substituted piperidinols. nih.gov Furthermore, there is a move to replace hazardous reagents. A notable example from the broader field of peptide synthesis involves finding viable alternatives to piperidine itself for the Fmoc deprotection step in Solid Phase Peptide Synthesis (SPPS), thereby reducing the use of this regulated substance. rsc.org

Catalysis plays a pivotal role in green chemistry. The development of heterogeneous catalysts for the hydrogenation of substituted pyridines to piperidines is a significant advancement. nih.gov These catalysts can be easily recovered and reused, reducing waste and cost. Novel catalytic systems, such as those based on ruthenium or nickel silicide, have shown high efficiency and diastereoselectivity in these transformations. nih.gov

Future research will continue to build on these principles, aiming for processes that generate minimal waste and utilize renewable feedstocks. The integration of flow chemistry and biocatalysis is expected to provide even more sustainable and efficient routes to a wide variety of piperidine-based compounds.

Q & A

Q. What are the common synthetic routes for 1-benzyl-N,4-dimethylpiperidin-4-amine?

  • Methodological Answer : Synthesis typically involves alkylation or reductive amination. For example, alkylation of 4-aminopiperidine derivatives with benzyl halides or reductive amination of 4-methylpiperidin-4-amine with benzaldehyde under hydrogenation conditions. Optimized protocols may use solvents like ethanol or acetonitrile with bases such as sodium hydride or potassium carbonate to facilitate substitution reactions . Purification often employs column chromatography (e.g., chloroform:methanol gradients) to isolate the product .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry (e.g., δ 2.3 ppm for N-methyl groups) .
  • Mass Spectrometry (MS) : ESI+ MS to verify molecular weight (e.g., m/z 218 [M+H]+) .
  • UV/Vis Spectroscopy : Used for stability assessments (e.g., λmax ~249 nm for aromatic systems) .

Q. What are the typical chemical reactions involving this compound?

  • Methodological Answer : The piperidine ring and tertiary amine groups enable reactions such as:
  • Oxidation : Using agents like KMnO4 to form N-oxide derivatives .
  • Alkylation/Reduction : Further functionalization via reductive amination or alkyl halide coupling .
  • Acid-Base Reactions : Protonation at the amine group in acidic conditions, useful for salt formation (e.g., hydrochloride salts) .

Q. What is the compound’s role in medicinal chemistry research?

  • Methodological Answer : It serves as a precursor for opioid analog studies (e.g., fentanyl derivatives) and enzyme inhibition assays. Researchers use it to explore structure-activity relationships (SAR) by modifying substituents on the piperidine ring . Biological activity profiling often involves in vitro assays (e.g., cholinesterase inhibition) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers. Stability data indicate ≥5-year integrity under these conditions. Avoid exposure to moisture or strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Methodological Answer :
  • Reaction Conditions : Use reflux with inert gas (N2) to prevent oxidation .
  • Catalysis : Employ palladium or nickel catalysts for hydrogenation steps in reductive amination .
  • Purification : Optimize column chromatography gradients (e.g., chloroform:methanol 3:1) to improve resolution .

Q. How to resolve contradictions in NMR data for stereoisomers of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • 2D NMR (COSY, NOESY) : Identify spatial correlations between protons to assign stereochemistry .
  • X-ray Crystallography : Definitive structural confirmation for crystalline derivatives .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina to model interactions with enzymes (e.g., cholinesterases) .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over time.
  • QSAR Models : Use substituent descriptors (e.g., logP, polar surface area) to predict activity trends .

Q. How is enantioselective synthesis achieved for this compound?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during alkylation .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation steps .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during synthesis .

Q. How to design in vivo studies to assess its pharmacokinetic properties?

  • Methodological Answer :
  • Rodent Models : Administer via intravenous/oral routes; measure plasma concentrations using LC-MS/MS .
  • Metabolite Profiling : Identify hepatic metabolites via high-resolution MS .
  • Blood-Brain Barrier Penetration : Use in situ perfusion models to quantify brain-to-plasma ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.